molecular formula C21H17N3O3S B2923116 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 872695-60-8

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2923116
CAS No.: 872695-60-8
M. Wt: 391.45
InChI Key: AHVIBHGRRPQPFX-UHFFFAOYSA-N
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Description

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques : The development and synthesis of compounds similar to "2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone" have been explored to assess their biological activities. For instance, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives demonstrates significant biological activities, including immunosuppression and inhibition of NO generation, highlighting their potential in medical applications (H. Abdel‐Aziz et al., 2011).

Antimicrobial and Antitumor Activities : Some derivatives have shown promising antimicrobial activity, suggesting potential applications in combating bacterial infections (S. Abubshait, 2007). Moreover, certain analogs demonstrate antitumor activity, indicating potential in cancer therapy research (C. Nguyen et al., 1990).

Chemical Reactions and Derivatives

Reactivity and Derivative Formation : Research on the chemical reactivity of similar compounds has led to the development of various derivatives with potential biological activities. This includes the synthesis of compounds with modified molecular structures aiming to enhance their therapeutic efficacy and specificity (Y. Mabkhot et al., 2011).

Catalytic Behavior and Chemical Synthesis : Studies also extend to the catalytic behaviors of related compounds, exploring their roles in facilitating chemical reactions, which is crucial for the synthesis of complex molecules. This research provides insights into the design of more efficient and selective catalytic systems (Wen‐Hua Sun et al., 2007).

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-21(24-10-9-14-3-1-2-4-17(14)24)12-28-20-8-6-16(22-23-20)15-5-7-18-19(11-15)27-13-26-18/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVIBHGRRPQPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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